(3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
Overview
Description
(3-Methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is an organic compound that features a benzylamine structure with methoxy groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine typically involves the reaction of 3-methoxybenzyl chloride with 2-(4-methoxyphenyl)ethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The methoxy groups in this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of methoxybenzylamine or methoxybenzyl alcohol.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
(3-Methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methoxybenzylamine: Similar structure but with a single methoxy group.
2-Methoxyphenethylamine: Similar structure with a methoxy group on the phenethylamine moiety.
4-Methoxyphenylboronic acid: Used in similar synthetic applications.
Uniqueness: (3-Methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is unique due to the presence of methoxy groups on both benzene rings, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct advantages in specific synthetic and research applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-19-16-8-6-14(7-9-16)10-11-18-13-15-4-3-5-17(12-15)20-2/h3-9,12,18H,10-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFDRDWIZOFOPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366334 | |
Record name | 2-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355817-44-6 | |
Record name | 2-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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